2-Hydroxy-3-methoxybenzohydrazide
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Overview
Description
2-Hydroxy-3-methoxybenzohydrazide is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring, along with a hydrazide functional group (-CONHNH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methoxybenzohydrazide can be synthesized through the reaction of 2-hydroxy-3-methoxybenzoic acid with hydrazine hydrate. The reaction typically involves the following steps:
Esterification: The 2-hydroxy-3-methoxybenzoic acid is first esterified using methanol and a catalytic amount of sulfuric acid to form the corresponding methyl ester.
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydroxyl and methoxy groups on the benzene ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
2-Hydroxy-3-methoxybenzohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazide group can form stable complexes with metal ions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzylidenehydrazide: Similar in structure but with a benzylidene group instead of a hydrazide group.
5-Bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide: Contains a bromine atom and a methoxybenzylidene group.
4-(tert-Butyl)-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: Features a tert-butyl group and a benzylidene group.
Uniqueness
2-Hydroxy-3-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups enhance its solubility and reactivity, while the hydrazide group provides a versatile site for further chemical modifications .
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-6-4-2-3-5(7(6)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGRKOUPRINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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